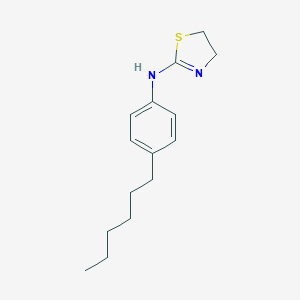

2-(4-n-Hexylphenylamino)-1,3-thiazoline

Description

Structure

3D Structure

Properties

CAS No. |

117536-41-1 |

|---|---|

Molecular Formula |

C15H22N2S |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

N-(4-hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H22N2S/c1-2-3-4-5-6-13-7-9-14(10-8-13)17-15-16-11-12-18-15/h7-10H,2-6,11-12H2,1H3,(H,16,17) |

InChI Key |

ZMXJKNOGAZKJQO-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |

Synonyms |

2-(4-n-hexylphenylamino)-1,3-thiazoline MDL 20,245 MDL 20245 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, two-step protocol for the synthesis of the target molecule, 2-(4-n-Hexylphenylamino)-1,3-thiazoline. The synthesis involves the preparation of an N-arylthiourea intermediate, followed by a cyclization reaction to form the thiazoline ring. The methodologies presented are based on established and reliable chemical transformations for analogous structures.

Logical Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the formation of the key intermediate, N-(4-n-Hexylphenyl)thiourea, from 4-n-Hexylaniline. The subsequent and final step is the construction of the 1,3-thiazoline ring through the cyclization of the thiourea intermediate with a suitable three-carbon electrophile.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-n-Hexylphenyl)thiourea

This procedure details the synthesis of the N-arylthiourea intermediate from the corresponding aniline.

Reaction Scheme:

4-n-Hexylaniline + NH₄SCN --(HCl, H₂O)--> N-(4-n-Hexylphenyl)thiourea

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 4-n-Hexylaniline | 177.30 | 1.0 | 177.3 g |

| Ammonium Thiocyanate | 76.12 | 1.2 | 91.3 g |

| Hydrochloric Acid (conc.) | 36.46 | - | 150 mL |

| Water | 18.02 | - | 500 mL |

| Ethanol | 46.07 | - | As needed |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of water and 150 mL of concentrated hydrochloric acid.

-

While stirring, add 177.3 g (1.0 mol) of 4-n-hexylaniline to the acidic solution.

-

To the resulting slurry, add 91.3 g (1.2 mol) of ammonium thiocyanate.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-n-Hexylphenyl)thiourea.

-

Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield and Characterization:

-

Yield: 70-85%

-

Appearance: White to off-white crystalline solid.

-

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Step 2: Synthesis of this compound

This protocol describes the cyclization of N-(4-n-Hexylphenyl)thiourea with 1,3-dibromopropane to form the target thiazoline derivative.

Reaction Scheme:

N-(4-n-Hexylphenyl)thiourea + 1,3-Dibromopropane --(Ethanol, Reflux)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| N-(4-n-Hexylphenyl)thiourea | 250.43 | 1.0 | 250.4 g |

| 1,3-Dibromopropane | 201.86 | 1.1 | 222.0 g (114 mL) |

| Ethanol (absolute) | 46.07 | - | 1 L |

| Sodium Bicarbonate (sat. aq.) | 84.01 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Hexane | 86.18 | - | As needed |

Procedure:

-

In a 2 L round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 250.4 g (1.0 mol) of N-(4-n-Hexylphenyl)thiourea in 1 L of absolute ethanol.

-

To this solution, add 222.0 g (1.1 mol) of 1,3-dibromopropane.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 500 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield this compound.

Expected Yield and Characterization:

-

Yield: 60-75%

-

Appearance: Pale yellow oil or low-melting solid.

-

Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.

Caption: Detailed workflow for the synthesis of this compound.

An In-depth Technical Guide on the Chemical Properties of 2-(4-n-Hexylphenylamino)-1,3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold is a key structural motif in numerous clinically used drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] The introduction of an N-aryl substituent at the 2-amino position can significantly modulate the biological and physicochemical properties of the thiazoline core. This guide focuses on the predicted chemical properties, synthesis, and potential biological activities of a specific derivative, 2-(4-n-Hexylphenylamino)-1,3-thiazoline, based on the extensive literature available for its analogs. The n-hexyl substituent on the phenyl ring is expected to enhance lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profile.

Predicted Chemical Properties

The chemical properties of this compound can be inferred from its constituent functional groups: a 1,3-thiazoline ring, a secondary arylamine, and an n-hexyl substituted phenyl group.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₂₂N₂S |

| Molecular Weight | 262.42 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Poorly soluble in water. |

| Lipophilicity (LogP) | The n-hexyl group will significantly increase the lipophilicity compared to the unsubstituted analog. |

| Tautomerism | The compound can exist in two tautomeric forms: the amino form (this compound) and the imino form (2-(4-n-Hexylphenylimino)-1,3-thiazolidine). The predominant tautomer can be influenced by the solvent and solid-state packing. Spectroscopic methods like NMR are crucial for distinguishing between these forms.[2] |

Synthesis

The synthesis of this compound can be approached through established methods for the preparation of 2-aminothiazoline derivatives. A common and effective method is a variation of the Hantzsch thiazole synthesis, involving the reaction of a thiourea derivative with a 1,2-dihaloethane.

General Synthetic Protocol

A plausible synthetic route involves the reaction of N-(4-n-hexylphenyl)thiourea with 1,2-dibromoethane.

Experimental Protocol:

-

Preparation of N-(4-n-Hexylphenyl)thiourea:

-

To a solution of 4-n-hexylaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) and an acid catalyst (e.g., hydrochloric acid).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the N-(4-n-hexylphenyl)thiourea product is expected to precipitate and can be collected by filtration, washed with cold solvent, and dried.

-

-

Synthesis of this compound:

-

A mixture of N-(4-n-hexylphenyl)thiourea (1 equivalent) and 1,2-dibromoethane (1.1 equivalents) in a polar aprotic solvent like ethanol or isopropanol is refluxed for several hours.

-

The reaction progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the hydrobromide salt formed.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]

-

Synthesis Workflow Diagram

References

Spectroscopic Analysis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(4-n-Hexylphenylamino)-1,3-thiazoline. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide based on the analysis of its constituent chemical moieties. It covers the theoretical principles and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed, adaptable experimental protocols are provided to facilitate the acquisition of high-quality spectroscopic data. All quantitative predictions are summarized in structured tables, and key workflows are visualized using diagrams to aid in the practical application of these analytical techniques in a research and development setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds. A thorough structural characterization is paramount for any research involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating and confirming the chemical structure of organic molecules. This guide presents a detailed predictive analysis of the spectroscopic signature of this compound, offering a valuable resource for researchers in the field.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on the known spectral properties of its structural components: the n-hexyl group, the p-disubstituted benzene ring, the secondary amine, and the 1,3-thiazoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aliphatic hexyl chain, the aromatic protons on the phenyl ring, the protons of the thiazoline ring, and the N-H proton of the secondary amine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to NH) | 7.0 - 7.2 | d | 2H |

| Aromatic (meta to NH) | 6.8 - 7.0 | d | 2H |

| N-H | 5.0 - 7.0 | br s | 1H |

| Thiazoline CH₂-N | 3.8 - 4.2 | t | 2H |

| Thiazoline CH₂-S | 3.2 - 3.6 | t | 2H |

| Ar-CH₂ | 2.5 - 2.7 | t | 2H |

| (CH₂)₄ | 1.2 - 1.6 | m | 8H |

| CH₃ | 0.8 - 1.0 | t | 3H |

Chemical shifts are relative to TMS (δ 0.00). Predicted values are based on analogous structures and may vary depending on the solvent and concentration.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (Thiazoline C2) | 160 - 170 |

| Aromatic C (ipso to NH) | 140 - 150 |

| Aromatic C (ipso to hexyl) | 135 - 145 |

| Aromatic CH (meta to NH) | 128 - 130 |

| Aromatic CH (ortho to NH) | 115 - 125 |

| Thiazoline CH₂-N | 50 - 60 |

| Thiazoline CH₂-S | 30 - 40 |

| Ar-CH₂ | 35 - 45 |

| (CH₂)₄ | 22 - 32 |

| CH₃ | 13 - 15 |

Chemical shifts are relative to TMS (δ 0.00). Predicted values are based on analogous structures and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Imine | C=N Stretch | 1620 - 1680 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

| Amine | C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Bend | C-H Bend (out-of-plane) | 800 - 850 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 277.1733 | Molecular ion with a proton. This would be the base peak in ESI-MS. |

| [M+Na]⁺ | 299.1552 | Sodium adduct, commonly observed in ESI-MS. |

Expected Fragmentation:

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule [M+H]⁺ is expected to fragment. Key fragmentations could include:

-

Cleavage of the n-hexyl chain.

-

Loss of the thiazoline ring.

-

Fragmentation of the thiazoline ring itself.

-

Cleavage of the C-N bond connecting the phenyl and thiazoline moieties.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300-600 MHz spectrometer.

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

-

Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[1][3]

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Use a broadband proton-decoupled pulse sequence.

-

Set the spectral width to approximately 0 to 220 ppm.[3]

-

Use a 30-45° pulse angle to reduce relaxation times.

-

Set a short relaxation delay (e.g., 2 seconds).

-

Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[4]

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid or liquid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

ESI-MS Protocol

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5][6]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with electrospray ionization, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[5]

-

-

Instrument Setup:

-

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

For MS/MS, select the [M+H]⁺ ion as the precursor and apply collision energy to induce fragmentation.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and any adducts.

-

Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationships between the different analytical techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Caption: Integration of data from different spectroscopic techniques.

Conclusion

This guide provides a predictive framework for the comprehensive spectroscopic analysis of this compound. By combining the expected data from NMR, IR, and MS, researchers can confidently identify and characterize this molecule. The detailed experimental protocols offer a starting point for acquiring high-quality data, which is essential for accurate structure elucidation in the context of drug discovery and development. The provided visualizations aim to clarify the analytical workflow and the synergistic relationship between these powerful spectroscopic methods.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent chemical versatility allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | PC12 (Pheochromocytoma) | 0.51 | [1] |

| HepG2 (Hepatocellular carcinoma) | 0.57 | [1] | |

| Compound 2 | H1299 (Non-small cell lung cancer) | 4.89 | [1] |

| SHG-44 (Glioma) | 4.03 | [1] | |

| Compound 3 | A549 (Lung adenocarcinoma) | 8.64 | [1] |

| HeLa (Cervical cancer) | 6.05 | [1] | |

| HT29 (Colorectal adenocarcinoma) | 0.63 | [1] | |

| Compound 4 | HS 578T (Breast cancer) | 0.8 | [3][4] |

| Compound 5 | MCF-7 (Breast adenocarcinoma) | 2.49 | [5] |

| PC9 (Non-small cell lung cancer) | 1.05 | [5] | |

| HCC827 (Non-small cell lung cancer) | 3.43 | [5] | |

| Compound 6 | HCT116 (Colorectal carcinoma) | 6.43 | [5] |

| A549 (Lung adenocarcinoma) | 9.62 | [5] | |

| A375 (Melanoma) | 8.07 | [5] | |

| Compound 7 | HepG2 (Hepatocellular carcinoma) | 9.99 | [5] |

| HCT-116 (Colorectal carcinoma) | 7.44 | [5] | |

| MCF-7 (Breast adenocarcinoma) | 8.27 | [5] |

Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for the anticancer action of 2-aminothiazole derivatives. These include the inhibition of crucial kinases that regulate cell cycle progression and signal transduction.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

2-Aminothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 8 | Staphylococcus aureus | 4 - 16 | [3] |

| Staphylococcus epidermidis | 4 - 16 | [3] | |

| Compound 9 | Escherichia coli | 8 | [3] |

| Compound 10 | Escherichia coli | 32 | [6] |

| Staphylococcus aureus | 16 | [6] | |

| Compound 11 | Candida albicans | 16 | [6] |

| Aspergillus niger | 16 | [6] | |

| ENOblock | Acinetobacter baumannii | 8 - 32 | [7] |

Mechanism of Antimicrobial Action

One of the key mechanisms underlying the antibacterial activity of some 2-aminothiazole derivatives is the inhibition of enolase, a crucial enzyme in the glycolytic pathway.[7]

Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the antimicrobial susceptibility of microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

2-Aminothiazole derivatives

-

Solvent (e.g., DMSO)

-

Standard antibiotic disks (positive control)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of growth.

-

Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the surface of the inoculated agar. Also, place a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The following table shows the in vivo anti-inflammatory activity of a representative 2-aminothiazole derivative in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound 12 | 10 | 45.2 | [8] |

| 30 | 68.7 | [8] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some 2-aminothiazole derivatives are linked to the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in saline)

-

2-Aminothiazole derivatives

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the 2-aminothiazole derivative).

-

Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Enzyme Inhibition

In addition to the enzymes mentioned above, 2-aminothiazole derivatives have been found to inhibit other enzymes with therapeutic relevance, such as acetylcholinesterase and carbonic anhydrase.

Quantitative Enzyme Inhibition Data

The following table provides the inhibitory constants (Ki) of some 2-aminothiazole derivatives against specific enzymes.

| Compound ID | Enzyme | Ki (µM) | Reference |

| Compound 13 | Protein Kinase CK2 | 0.3 - 0.6 | [9] |

| Compound 14 | 5-Lipoxygenase | 0.9 | [8] |

| Compound 15 | Acetylcholinesterase | 0.129 | [3] |

| Compound 16 | Carbonic Anhydrase I | 0.008 | [3] |

| Compound 17 | Carbonic Anhydrase II | 0.124 | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

2-Aminothiazole derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the 2-aminothiazole derivative (inhibitor), and the AChE enzyme solution. Incubate for a pre-determined time.

-

Color Development: Add DTNB to the wells.

-

Initiation of Reaction: Add the substrate ATCI to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition and determine the IC50 or Ki value of the inhibitor.

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. The derivatives of this core structure exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 2-aminothiazole derivatives.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 2-(phenylamino)-1,3-thiazoline analogs

An In-Depth Technical Guide to 2-(Phenylamino)-1,3-Thiazoline Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole and its partially saturated analog, 1,3-thiazoline, are privileged heterocyclic scaffolds in medicinal chemistry. When substituted at the 2-position with a phenylamino (anilino) group, these compounds exhibit a remarkable range of biological activities, positioning them as promising candidates for drug development. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-(phenylamino)-1,3-thiazoline analogs and their closely related chemical structures, including the aromatic 2-(phenylamino)-1,3-thiazoles and 2-(phenylamino)-1,3-thiazolidin-4-ones. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for their synthesis and biological evaluation, and uses logical diagrams to illustrate synthetic and mechanistic pathways.

Introduction

Thiazole-containing compounds are integral to numerous FDA-approved drugs and biologically active natural products.[1] The 2-aminothiazole core, in particular, is a versatile pharmacophore known for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The introduction of a phenylamino (anilino) substituent at the 2-position significantly influences the molecule's biological profile, often enhancing its potency and target specificity.

It is important to note the chemical relationship between the thiazoline and thiazole cores. 2-(Phenylamino)-1,3-thiazole exists in tautomeric equilibrium with its 2-(phenylimino)-1,3-thiazoline form. While the aromatic thiazole form is often more stable and more frequently described in the literature, the underlying scaffold's potential for bioactivity is shared. This review also encompasses the 2-(phenylamino)-1,3-thiazolidin-4-one scaffold, a saturated analog with a carbonyl group at the 4-position, which has emerged as a potent anticancer agent.[3] This guide will explore these closely related structures to provide a holistic view of their therapeutic potential.

Synthetic Strategies

The synthesis of 2-(phenylamino)thiazole and thiazoline derivatives is primarily achieved through well-established cyclocondensation reactions. The most prominent of these is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone method for creating the 2-aminothiazole ring. The reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of the target analogs, N-phenylthiourea is used as a key reactant. This method is highly versatile, allowing for a wide variety of substituents on both the thiazole ring (derived from the α-haloketone) and the exocyclic amino group.[4]

Caption: General workflow for Hantzsch synthesis of 2-(phenylamino)thiazole analogs.

Synthesis of 2-(Phenylamino)-1,3-thiazolidin-4-ones

A distinct synthetic route is employed for the thiazolidin-4-one derivatives. This multi-step process typically begins with the formation of a Schiff base from a substituted aromatic aldehyde and N-phenylhydrazine. The subsequent cyclization with an α-mercaptocarboxylic acid, such as 2-mercaptopropionic acid, in a solvent like DMF yields the final 2,3,5-substituted 1,3-thiazolidin-4-one core.[3]

Biological Activities and SAR

2-(Phenylamino)-1,3-thiazoline analogs have demonstrated significant potential primarily in two therapeutic areas: oncology and infectious diseases.

Anticancer Activity

This class of compounds has shown potent activity against various cancer cell lines, often by inhibiting key cellular enzymes like cyclin-dependent kinases (CDKs).

-

2-(Phenylamino)-1,3-thiazolidin-4-ones: A study evaluating a series of these compounds against Dalton's Lymphoma Ascites (DLA) cancer cells revealed potent cytotoxic effects.[3] The structure-activity relationship indicated that substitutions on the phenyl ring at the 2-position of the thiazolidinone core were critical for activity. Specifically, compounds bearing di-chloro (2,3-dichloro or 2,4-dichloro) or bromo (4-bromo) substituents exhibited the highest percentage of tumor cell inhibition. The compound 2-(2,4-dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one (Compound 4c in the study) was identified as the most potent, with a 70% inhibition of DLA cells in vitro at 100 µg/mL and a 72.25% increase in lifespan in an in vivo DLA mouse model.[3]

-

CDK Inhibition: Certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent inhibitors of transcriptional CDKs, particularly CDK9.[5][6] These kinases are crucial for regulating gene transcription, and their inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. SAR studies revealed that bulky substituents on the C2-aniline moiety are important for potency and selectivity against CDK9.[6]

Caption: Simplified pathway showing how inhibition of CDK9 by thiazole analogs can induce apoptosis.

Table 1: Anticancer Activity of 2-(Phenylamino)-1,3-thiazoline Analogs

| Compound Class | Specific Analog | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| 1,3-Thiazolidin-4-one | 2-(2,4-Dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one | DLA Cells (In Vitro) | 70% Inhibition @ 100 µg/mL | [3] |

| 1,3-Thiazolidin-4-one | 2-(2,3-Dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one | DLA Cells (In Vitro) | 68% Inhibition @ 100 µg/mL | [3] |

| 1,3-Thiazolidin-4-one | 2-(4-Bromophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one | DLA Cells (In Vitro) | 61% Inhibition @ 100 µg/mL | [3] |

| Thiazolyl-pyrimidine | 5-CN-pyrimidine analog (12l) | CDK9/CycT1 (Ki) | 0.007 µM | [6] |

| Thiazolyl-pyrimidine | 5-CN-pyrimidine analog (12l) | HCT116 Cells (GI₅₀) | 0.03 µM |[6] |

Antimicrobial Activity

Derivatives of 2-(phenylamino)thiazole have been synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi. A study on a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated notable antimicrobial effects, with a more pronounced activity against Gram-positive bacteria.[4]

The most potent compound from this series, 4-(4-(4-(4-bromophenyl)thiazol-2-yl)phenyl)-N-(4-fluorophenyl)thiazol-2-amine (Compound 3e in the study), exhibited the highest growth inhibitory effect against all tested pathogens. Its minimum inhibitory concentration (MIC) was 31.25 µg/mL against the Gram-positive strains (Staphylococcus aureus and Bacillus cereus) and a remarkable 7.81 µg/mL against the fungal Candida strains (C. albicans and C. parapsilosis).[4] This suggests that specific halogen substitutions on the terminal phenyl rings are beneficial for antimicrobial activity.

Table 2: Antimicrobial Activity (MIC, µg/mL) of a Lead 2-(Phenylamino)thiazole Analog

| Compound | S. aureus (ATCC 25923) | B. cereus (ATCC 10987) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | C. parapsilosis (ATCC 22019) | Reference |

|---|---|---|---|---|---|---|

| Compound 3e | 31.25 | 31.25 | > 500 | 7.81 | 7.81 | [4] |

| Ciprofloxacin | 0.97 | 0.97 | 0.97 | - | - | [4] |

| Fluconazole | - | - | - | 3.9 | 3.9 |[4] |

Key Experimental Protocols

General Synthesis of 2-(Phenylamino)thiazole Derivatives (Hantzsch Method)

This protocol is adapted from the synthesis of N-phenyl-4-aryl-thiazol-2-amines.[4]

-

Reactant Preparation: Dissolve N-phenylthiourea (10 mmol) in absolute ethanol (50 mL).

-

Addition: To the solution, add the appropriate α-bromoacetophenone derivative (10 mmol).

-

Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature. A precipitate will form.

-

Purification: Filter the solid product, wash it with cold ethanol, and then recrystallize from absolute ethanol to yield the pure 2-(phenylamino)thiazole derivative.

-

Characterization: Confirm the structure using spectral data (FT-IR, ¹H-NMR, ¹³C-NMR, and MS).

General Synthesis of 2-(Substituted phenyl)-3-(phenylamino)-1,3-thiazolidin-4-ones

This protocol is adapted from the synthesis of anticancer thiazolidin-4-ones.[3]

-

Step 1: Schiff Base Formation: Mix equimolar quantities (0.01 mol) of a substituted aromatic aldehyde and N-phenylhydrazine in ethanol (30 mL) containing a few drops of glacial acetic acid. Reflux the mixture for 5-6 hours. Cool the solution and pour it into ice-cold water. Filter the separated solid, dry it, and recrystallize from ethanol.

-

Step 2: Cyclization: To a solution of the Schiff base (0.005 mol) in N,N-dimethylformamide (DMF, 20 mL), add 2-mercaptopropionic acid (0.005 mol) and a pinch of anhydrous zinc chloride.

-

Reaction: Reflux the mixture for 8-10 hours.

-

Isolation: Cool the reaction mixture and pour it into crushed ice.

-

Purification: Filter the resulting solid, wash thoroughly with water, dry, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiazolidin-4-one derivative.

-

Characterization: Confirm the structure using elemental analysis and spectral data (IR, ¹H NMR, MS).

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the percentage of viable cells after treatment with test compounds.[3]

-

Cell Culture: Maintain Dalton's Lymphoma Ascites (DLA) cells in mice via intraperitoneal (i.p.) inoculation. Aspirate the cells from the peritoneal cavity and wash them with phosphate-buffered saline (PBS).

-

Cell Suspension: Prepare a suspension of DLA cells at a concentration of 1 x 10⁶ cells/mL in PBS.

-

Treatment: In a series of test tubes, add 0.1 mL of the cell suspension to 0.8 mL of PBS. Add 0.1 mL of the test compound solution (dissolved in DMSO and diluted with PBS to achieve final concentrations of 10, 20, 50, 100, and 200 µg/mL). A control tube should contain cells with vehicle (DMSO) only.

-

Incubation: Incubate the tubes at 37°C for 3 hours.

-

Staining: After incubation, add 0.1 mL of 0.4% Trypan Blue stain to each tube.

-

Cell Counting: After 2-3 minutes, place a drop of the stained cell suspension on a hemocytometer. Count the number of dead (blue) and live (unstained) cells under a microscope.

-

Calculation: Calculate the percentage of dead cells for each concentration using the formula: % Dead Cells = (Number of Dead Cells / Total Number of Cells) x 100

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC).[4]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The typical concentration range is 500 µg/mL down to ~1 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The 2-(phenylamino)-1,3-thiazoline scaffold and its close chemical relatives represent a highly valuable and versatile class of compounds for drug discovery. The straightforward and adaptable nature of their synthesis, particularly via the Hantzsch reaction, allows for the creation of diverse chemical libraries. The research highlighted in this guide demonstrates their potent biological activities, especially as anticancer agents through mechanisms like CDK inhibition and as broad-spectrum antimicrobial agents.

Key structure-activity relationship insights indicate that halogen substitutions on the various phenyl rings within the molecular structure are frequently crucial for enhancing biological potency. Future research should focus on optimizing these analogs to improve their selectivity, metabolic stability, and pharmacokinetic profiles. Further investigation into their precise mechanisms of action, including the identification of specific molecular targets, will be essential for advancing these promising compounds from preclinical research into clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Solubility and Stability of N-Hexylphenylamino Compounds

A comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

N-alkylanilines, a class of compounds that includes n-hexylphenylamino derivatives and our model compound N-ethylaniline, are important intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, and polymers.[1][2] Their physicochemical properties, particularly solubility and stability, are critical parameters that influence their application, formulation, and biological fate. Understanding these characteristics is paramount for drug development professionals to ensure product quality, safety, and efficacy.

This technical guide provides a comprehensive overview of the solubility and stability of N-ethylaniline as a model for n-hexylphenylamino compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in their studies.

Solubility Profile of N-Ethylaniline

The solubility of a compound is a fundamental property that dictates its behavior in various media. N-ethylaniline is characterized as a compound with limited solubility in water but is miscible with many organic solvents.[1][2]

Quantitative Solubility Data

The following table summarizes the known solubility data for N-ethylaniline in water.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | ~5.0 | [2] |

| Water | 25 | 0.24 | [1][3] |

N-ethylaniline is readily soluble in a variety of organic solvents, including:

Factors Influencing Solubility

The solubility of N-alkylanilines is influenced by several factors:

-

pH: As aromatic amines, the solubility of N-alkylanilines in aqueous media is expected to increase in acidic conditions due to the formation of more soluble anilinium salts.[4]

-

Temperature: The effect of temperature on the solubility of N-ethylaniline in water is not well-documented with a clear trend from the available data. For many organic compounds, solubility in water increases with temperature.

-

Salt Formation: Conversion of the amine to a salt form can significantly enhance aqueous solubility.

Stability Profile of N-Ethylaniline

The stability of a compound refers to its ability to resist chemical change or degradation over time. N-ethylaniline is known to be sensitive to environmental factors, particularly air and light.[2][7][8]

General Stability Characteristics

-

Air and Light Sensitivity: N-ethylaniline is unstable upon prolonged exposure to air and/or light, often turning from a colorless or pale yellow liquid to a brown color due to oxidation and decomposition.[3][7][9]

-

Thermal Stability: While generally stable under normal conditions, heating may cause expansion or decomposition, leading to the emission of toxic fumes.[10]

-

Incompatibilities: N-ethylaniline is incompatible with strong oxidizing agents, acids (including nitric acid with which it may react violently), acid chlorides, and acid anhydrides.[7][8][9]

Degradation Pathways

The following diagram illustrates a general workflow for investigating the degradation of an N-alkylaniline compound.

Caption: Workflow for degradation studies.

Experimental Protocols

This section outlines general experimental protocols for determining the solubility and stability of N-alkylanilines, using N-ethylaniline as a model.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.[12][13]

Materials:

-

N-ethylaniline

-

Purified water (e.g., Milli-Q)

-

Buffer solutions (pH 1.2, 4.5, 6.8)

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a series of vials containing a fixed volume of the desired aqueous medium (e.g., 10 mL of buffer).

-

Add an excess amount of N-ethylaniline to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let undissolved material settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of N-ethylaniline using a validated analytical method.

-

Perform the experiment in triplicate for each condition.

The following diagram illustrates the shake-flask solubility determination workflow.

Caption: Shake-flask solubility protocol.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.[14][15][16]

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating N-ethylaniline from its potential degradation products.

Typical Starting Conditions for Method Development:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at a wavelength where N-ethylaniline and its expected degradation products have significant absorbance.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Forced Degradation Studies: Subject N-ethylaniline to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Method Optimization: Adjust chromatographic parameters (gradient slope, mobile phase pH, column type, etc.) to achieve adequate separation of the parent compound from all degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates the logical flow of developing a stability-indicating HPLC method.

Caption: HPLC method development logic.

Signaling Pathways

While N-ethylaniline itself is primarily an industrial chemical, structurally related N-alkylanilines can be found in molecules with biological activity. The interaction of such molecules with biological systems is complex and depends on the overall structure of the compound. For a novel n-hexylphenylamino compound with pharmaceutical potential, elucidation of its mechanism of action, including any interaction with signaling pathways, would be a critical part of its development. This would typically involve a series of in vitro and in vivo studies to identify its molecular targets and downstream effects.

Conclusion

This technical guide has provided an overview of the solubility and stability of N-ethylaniline as a model compound for n-hexylphenylamino derivatives. The presented data and experimental protocols offer a framework for researchers and drug development professionals to approach the characterization of this class of compounds. Due to the limited publicly available data, further experimental investigation is necessary to fully elucidate the physicochemical properties of specific n-hexylphenylamino compounds. The methodologies outlined here provide a solid foundation for such studies, which are essential for the successful development of new chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. N-Ethylaniline | 103-69-5 [chemicalbook.com]

- 8. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

Unveiling the Therapeutic Potential of the 2-Phenylamino-1,3-Thiazoline Scaffold: A Technical Overview

Disclaimer: This technical guide addresses the potential therapeutic targets of the 2-(phenylamino)-1,3-thiazoline scaffold as a general chemical structure. Extensive literature searches did not yield specific data for the molecule 2-(4-n-hexylphenylamino)-1,3-thiazoline. Therefore, this document synthesizes findings for structurally related thiazoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The 1,3-thiazoline ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of the thiazoline core have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[4][5] This guide provides an in-depth analysis of the potential therapeutic targets of the 2-(phenylamino)-1,3-thiazoline scaffold, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Potential Therapeutic Targets and Pharmacological Activities

The versatility of the thiazoline scaffold allows for its derivatization to target a wide array of biological pathways implicated in various diseases. The primary therapeutic areas where thiazoline derivatives have shown significant promise are outlined below.

Antimicrobial and Antifungal Activity

Thiazole and thiazoline derivatives are known to exhibit potent activity against a range of microbial pathogens.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Key Findings:

-

A variety of synthesized thiazole derivatives have demonstrated moderate to good antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6]

-

Antifungal activity has also been reported against species such as Aspergillus niger and Aspergillus oryzae.[6]

Anticancer Activity

A significant body of research has focused on the development of thiazoline-based compounds as anticancer agents.[1][4][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Thiazoline derivatives can trigger programmed cell death in cancer cells through both caspase-dependent and -independent pathways.[8]

-

Cell Cycle Arrest: Some compounds have been observed to impede cell division, leading to a halt in the proliferation of cancer cells.[1]

-

Inhibition of Kinases: While not explicitly detailed in the provided search results, kinase inhibition is a common mechanism for anticancer drugs, and the thiazoline scaffold is present in some approved kinase inhibitors.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazoline derivatives are another area of active investigation. These compounds may exert their effects by modulating the production of pro-inflammatory cytokines or inhibiting enzymes involved in the inflammatory cascade.[3]

Neurological and Other Activities

Thiazoline-containing compounds have also been explored for their potential in treating neurological disorders and other conditions.[1] Some derivatives have shown anticonvulsant properties in preclinical models.[5]

Quantitative Data on Thiazoline Derivatives

The following table summarizes representative quantitative data for various thiazoline derivatives from the literature, illustrating their potency against different cell lines. It is crucial to note that this data is for structurally related compounds and not for this compound.

| Compound Class | Target Cell Line | Activity Metric | Value | Reference |

| Multi-thioether thiazoline derivative (123g) | A-549 (Lung Carcinoma) | IC50 | 22.58 µg/mL | [1] |

| Multi-thioether thiazoline derivative (123g) | Bcap-37 (Breast Cancer) | IC50 | 19.41 µg/mL | [1] |

| Thiazoline derivative (5b) | HepG-2 (Hepatocellular Carcinoma) | IC50 | Not specified, but noted as significant | [4] |

| Thiazoline derivative (2c) | HCT-116 (Colorectal Carcinoma) | IC50 | Not specified, but noted as significant | [4] |

| Thiazolyl hydrazono thiazole derivative (10c) | HepG-2, HCT-116, MDA-MB-231 | Not specified, but noted as most potent | [7] |

Experimental Protocols

Detailed experimental methodologies are essential for the evaluation of novel therapeutic agents. Below are generalized protocols for key assays used to assess the biological activity of thiazoline derivatives, based on standard laboratory practices.

Antimicrobial Susceptibility Testing (Cup-Plate Method)

This method is a common technique for evaluating the antimicrobial activity of new compounds.

Methodology:

-

Preparation of Media: Prepare a suitable nutrient agar medium and sterilize it by autoclaving.

-

Inoculation: Inoculate the sterile agar medium with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Pouring of Plates: Pour the inoculated medium into sterile petri dishes and allow it to solidify.

-

Creation of Wells: Create uniform wells (cups) in the solidified agar using a sterile borer.

-

Application of Test Compound: Add a specific concentration of the thiazoline derivative (dissolved in a suitable solvent like DMF) to the wells. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a general signaling pathway that can be targeted by anticancer thiazoline derivatives and a typical workflow for screening such compounds.

Caption: General apoptotic pathway targeted by anticancer thiazoline derivatives.

Caption: A typical workflow for the discovery and development of thiazoline-based drugs.

Conclusion

The 2-(phenylamino)-1,3-thiazoline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Although specific data on this compound is not currently available in the public domain, the broader class of thiazoline derivatives has demonstrated significant potential in targeting a range of diseases, most notably microbial infections and cancer. Further research, including the synthesis and biological evaluation of a wider array of derivatives, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers embarking on such investigations.

References

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Structural Characterization of 2-(4-n-Hexylphenylamino)-1,3-thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural characterization of 2-(4-n-hexylphenylamino)-1,3-thiazoline, a substituted aminothiazoline. The document outlines a probable synthetic route and details the analytical techniques used for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and predicted spectral data are presented to facilitate further research and application of this compound. This guide is intended for professionals in chemical research and drug development who require a thorough understanding of the molecule's structural properties.

Introduction

Thiazoline and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active molecules.[1][2] These compounds have demonstrated a wide range of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[1][2] The 2-aminothiazoline scaffold, in particular, is a key pharmacophore. The title compound, this compound, is a derivative of this important class. A thorough structural characterization is fundamental for understanding its chemical behavior, potential biological activity, and for quality control in any future applications.

This guide details the synthetic methodology and the comprehensive spectroscopic analysis required to confirm the structure and purity of this compound.

Synthesis

The synthesis of this compound can be achieved through a cascade reaction protocol, which is an efficient method for preparing thiazoline derivatives from readily available starting materials.[3] A plausible synthetic route involves the reaction of N-(4-n-hexylphenyl)thiourea with a suitable 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.

Proposed Synthetic Workflow

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are required.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d, J = 8.5 Hz | 2H | Ar-H (ortho to NH) |

| ~7.05 | d, J = 8.5 Hz | 2H | Ar-H (ortho to hexyl) |

| ~6.50 | br s | 1H | N-H |

| ~3.85 | t, J = 7.0 Hz | 2H | N-CH₂ (thiazoline) |

| ~3.20 | t, J = 7.0 Hz | 2H | S-CH₂ (thiazoline) |

| ~2.55 | t, J = 7.5 Hz | 2H | Ar-CH₂ |

| ~1.58 | quint | 2H | Ar-CH₂-CH₂ |

| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.88 | t, J = 7.0 Hz | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=N (thiazoline C2) |

| ~145.0 | Ar-C (C-NH) |

| ~135.0 | Ar-C (C-hexyl) |

| ~129.0 | Ar-CH (ortho to hexyl) |

| ~122.0 | Ar-CH (ortho to NH) |

| ~55.0 | N-CH₂ (thiazoline C4) |

| ~35.0 | Ar-CH₂ |

| ~31.8 | Ar-CH₂-CH₂ |

| ~31.5 | -(CH₂)₃-CH₃ |

| ~29.0 | -(CH₂)₃-CH₃ |

| ~22.6 | -CH₂-CH₃ |

| ~22.5 | S-CH₂ (thiazoline C5) |

| ~14.1 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1620 | Strong | C=N Stretch (thiazoline) |

| ~1580, ~1510 | Medium | Aromatic C=C Stretch |

| ~1250 | Medium | C-N Stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 276 | [M]⁺ (Molecular Ion) |

| 205 | [M - C₅H₁₁]⁺ |

| 174 | [H₂N-Ar-C₆H₁₃]⁺ |

| 118 | [Thiazoline-NH]⁺ fragment |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Standard analytical techniques are employed for the characterization of this compound.[4]

General Synthesis Protocol

A general procedure for the synthesis of thiazoline derivatives involves the reaction of a thiourea with a suitable electrophile.[1][3]

-

To a solution of N-(4-n-hexylphenyl)thiourea (1 equivalent) in a suitable solvent such as ethanol or hexafluoroisopropanol (HFIP), add a base like sodium acetate (1.1 equivalents).[3]

-

Add 1,2-dibromoethane (1 equivalent) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 126 MHz for ¹³C.[4]

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

FTIR Spectroscopy

The FTIR spectrum is recorded on an FTIR spectrometer.[4]

-

Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV.[5]

-

Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Logical Workflow for Characterization

The following diagram illustrates the logical flow for the complete structural characterization of the synthesized compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern synthetic and analytical techniques. The proposed synthetic route offers an efficient pathway to the target molecule. The collective data from NMR, FTIR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel thiazoline derivatives, paving the way for further investigations into their chemical and biological properties.

References

- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Design: 2-(4-n-Hexylphenylamino)-1,3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-(4-n-Hexylphenylamino)-1,3-thiazoline. Due to the absence of established biological targets for this compound, a tiered screening approach is proposed to elucidate its bioactivity. This strategy begins with broad assessments of cytotoxicity and cell viability, followed by screening against major drug target families, namely G-protein coupled receptors (GPCRs) and protein kinases. The thiazoline scaffold is present in numerous biologically active molecules, suggesting potential interactions with these target classes. The following protocols are designed to be adaptable for high-throughput screening and to provide a foundational understanding of the compound's pharmacological profile.

Tiered In Vitro Assay Cascade

A logical progression of assays is crucial for efficiently characterizing a novel compound. The proposed cascade aims to first establish a safe concentration range for cellular assays and then to identify potential biological targets.

Caption: Tiered approach for in vitro characterization of a novel compound.

Experimental Protocols

Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration range at which this compound affects cell viability. This is crucial for distinguishing specific biological effects from general toxicity in subsequent assays.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2][4] The amount of formazan produced is proportional to the number of living cells.[1][3]

-

Experimental Workflow:

Caption: Workflow of the MTT cell viability assay.

-

Protocol:

-

Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Untreated) | 1.25 | 100 |

| 0.1 | 1.22 | 97.6 |

| 1 | 1.18 | 94.4 |

| 10 | 0.95 | 76.0 |

| 50 | 0.63 | 50.4 |

| 100 | 0.31 | 24.8 |

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting a dose-response curve.[5]

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6][7][8]

-